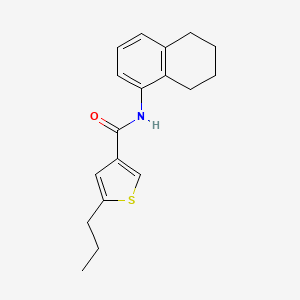
ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as CTDP-31, is a novel compound that has gained attention in the scientific community due to its potential for therapeutic applications. CTDP-31 is a piperidine derivative that has been shown to exhibit significant pharmacological activity, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is not fully understood, but studies have suggested that it may act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in several cellular processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. By modulating the activity of this receptor, ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate may be able to exert its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has several biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and apoptosis. ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has also been shown to improve cognitive function in animal models of neurodegenerative diseases. Additionally, ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate for lab experiments is its high potency and selectivity. This makes it an ideal compound for studying the sigma-1 receptor and its role in neurodegenerative diseases. However, one limitation of ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for research on ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, including the development of more potent and selective analogs, the investigation of its effects on other cellular processes, and the exploration of its potential for use in other therapeutic areas. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate and its potential for use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate involves a multi-step process that begins with the reaction of cyclopropylmethylamine with 2-methylbenzyl chloride to form N-(cyclopropylmethyl)-2-methylbenzylamine. This intermediate is then reacted with ethyl 3-piperidinecarboxylate to form ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate. The overall yield of the synthesis process is around 50%, which makes it a viable method for producing the compound in large quantities for research purposes.
科学研究应用
Ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been the subject of several scientific studies due to its potential for therapeutic applications. One of the most promising areas of research involves the use of ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that ethyl 1-(cyclopropylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate can protect neurons from oxidative stress and reduce inflammation, which are key factors in the development of these diseases.
属性
IUPAC Name |
ethyl 1-(cyclopropylmethyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-3-23-19(22)20(13-18-8-5-4-7-16(18)2)11-6-12-21(15-20)14-17-9-10-17/h4-5,7-8,17H,3,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCSFFEARWNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2CC2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B6009652.png)

![1-[2-({[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6009665.png)
![2-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6009678.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-isopropyl-3-pyrrolidinyl)methyl]methylamine](/img/structure/B6009680.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B6009685.png)

![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![4-isobutyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6009706.png)
![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)
![1-(cyclohexylmethyl)-N-[2-(1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009714.png)

